N-(Piperidin-4-yl)methanesulfonamide hydrochloride

Description

Chemical Identity and Nomenclature of N-(Piperidin-4-yl)methanesulfonamide Hydrochloride

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name This compound derives from its core structure:

- Piperidin-4-yl : A six-membered saturated heterocyclic ring (piperidine) with a nitrogen atom at position 1 and a substituent at position 4.

- Methanesulfonamide : A sulfonamide group (-SO₂NH₂) attached to a methyl (-CH₃) group.

- Hydrochloride : A chloride counterion associated with the protonated amine group of the piperidine ring.

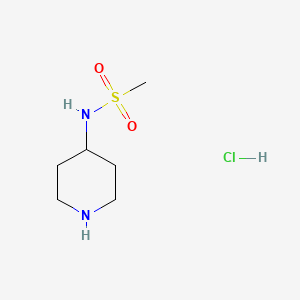

The structural formula (Figure 1) can be represented as:

$$ \text{CH}3\text{SO}2\text{NH} \cdot \text{C}5\text{H}{10}\text{N} \cdot \text{HCl} $$

The SMILES notation is CS(=O)(=O)NC1CCNCC1.Cl , which encodes the connectivity of the piperidine ring (N1CCNCC1), the sulfonamide group (SO₂NH), and the chloride ion.

CAS Registry Number and Alternative Synonyms

The compound is uniquely identified by its CAS registry number 68996-26-9 . Alternative synonyms include:

- N-4-Piperidinylmethanesulfonamide hydrochloride

- 1-(4-Piperidinyl)methanesulfonamide hydrochloride

- N-(Piperidin-4-yl)methanesulfonamide HCl

- Methanesulfonamide, N-(4-piperidinyl)-, hydrochloride (1:1)

These synonyms reflect differences in numbering (e.g., “piperidin-4-yl” vs. “4-piperidinyl”) and formatting conventions (e.g., “HCl” vs. “hydrochloride”).

Molecular Formula and Weight Analysis

The molecular formula C₆H₁₅ClN₂O₂S corresponds to:

- 6 carbon atoms : 1 from the methyl group in methanesulfonamide and 5 from the piperidine ring.

- 15 hydrogen atoms : Distributed across the piperidine ring, methyl group, and amine/sulfonamide functionalities.

- 1 chlorine atom : From the hydrochloride counterion.

- 2 nitrogen atoms : One in the piperidine ring and one in the sulfonamide group.

- 2 oxygen atoms : Both in the sulfonyl (-SO₂) group.

- 1 sulfur atom : Central to the sulfonamide moiety.

The molecular weight is 214.71 g/mol , calculated as:

$$

(6 \times 12.01) + (15 \times 1.01) + (35.45) + (2 \times 14.01) + (2 \times 16.00) + (32.07) = 214.71 \, \text{g/mol}

$$

This matches experimental values reported in PubChem and ChemSpider entries.

Table 1: Molecular Formula and Weight Across Sources

| Source | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| PubChem | C₆H₁₅ClN₂O₂S | 214.71 |

| ChemSpider | C₆H₁₅ClN₂O₂S | 214.718 |

| ChemicalBook | C₆H₁₅ClN₂O₂S | 214.71 |

The consistency in reported values underscores the compound’s well-characterized identity.

Properties

IUPAC Name |

N-piperidin-4-ylmethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c1-11(9,10)8-6-2-4-7-5-3-6;/h6-8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSUXJHDQXASOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608834 | |

| Record name | N-(Piperidin-4-yl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68996-26-9 | |

| Record name | Methanesulfonamide, N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68996-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Piperidin-4-yl)methanesulfonamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Preparation of Reaction Mixture

- Dissolve piperidine in a suitable solvent such as dichloromethane.

- Add triethylamine to act as a base.

Step 2: Addition of Methanesulfonyl Chloride

- Slowly add methanesulfonyl chloride to the reaction mixture under stirring.

- Maintain the temperature below 10°C during addition to prevent side reactions.

Step 3: Reaction Monitoring

- Allow the reaction mixture to warm to room temperature and stir for several hours (typically 4–6 hours).

- Monitor the progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 4: Formation of Hydrochloride Salt

- Once the reaction is complete, introduce hydrochloric acid gas or a solution to convert the product into its hydrochloride salt form.

- Filter and wash the precipitate with cold solvent to remove impurities.

Step 5: Purification

- Recrystallize the product from ethanol or water to achieve high purity.

- Dry under vacuum at low temperatures.

Reaction Conditions and Optimization

| Parameter | Optimal Range |

|---|---|

| Solvent | Dichloromethane or acetonitrile |

| Base | Triethylamine |

| Temperature | <10°C during addition; RT for stirring |

| Reaction Time | 4–6 hours |

| Purification Method | Recrystallization |

Alternative Methods

In industrial settings, continuous flow reactors may be employed for enhanced mixing and heat transfer, improving efficiency and yield. Automated systems can also maintain consistent reaction conditions.

Data Table: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H15ClN2O2S |

| Molecular Weight | 214.71 g/mol |

| Solubility | Soluble in polar solvents |

| Storage Conditions | -20°C (short-term); -80°C (long-term) |

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group undergoes oxidation under controlled conditions. Common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) convert the sulfur atom to sulfoxides or sulfones.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Sulfoxide Formation | H₂O₂ (30%), RT, 12 hrs | Sulfoxide derivative | 65–78% | |

| Sulfone Formation | mCPBA, DCM, 0°C → RT | Sulfone derivative | >90% |

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediate oxo-sulfonium ions before stabilizing into sulfoxides or sulfones .

Reduction Reactions

Reduction targets the sulfonamide group or the piperidine ring. Lithium aluminum hydride (LiAlH₄) reduces sulfonamides to secondary amines, while catalytic hydrogenation (H₂/Pd-C) saturates the piperidine ring.

Key Finding : Reduction of the sulfonamide group is less efficient compared to hydrogenation due to steric hindrance from the piperidine ring .

Nucleophilic Substitution

The sulfonamide’s nitrogen participates in nucleophilic substitutions. For example, alkyl halides or acyl chlorides react with the deprotonated amine.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Alkylated sulfonamide | 70–80% | |

| Acylation | AcCl, Et₃N, DCM | N-Acetylated derivative | 88% |

Case Study : Reaction with acetyl chloride in dichloromethane produced an N-acetylated analog with retained piperidine ring integrity .

Ring-Opening Reactions

Strong acids or bases cleave the piperidine ring. Hydrochloric acid (HCl) under reflux conditions generates linear amines, while NaOH induces sulfonamide hydrolysis.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | 6M HCl, reflux, 6 hrs | Linear sulfonamide | 55% | |

| Base Hydrolysis | 2M NaOH, EtOH, Δ | Methanesulfonic acid + Piperidine | 90% |

Notable Observation : Ring-opening is pH-dependent, with acidic conditions favoring amine formation and basic conditions promoting sulfonate release .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings. Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME | Biaryl-sulfonamide | 75% |

Mechanism : The piperidine nitrogen coordinates with palladium, facilitating transmetalation and reductive elimination .

Complexation with Metals

The sulfonamide and piperidine nitrogen act as ligands for transition metals. Copper(II) acetate forms stable complexes, validated by UV-Vis and ESR spectroscopy.

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) | Reference |

|---|---|---|---|---|

| Cu(OAc)₂ | MeOH, RT | [Cu(L)₂]²⁺ | 8.2 ± 0.3 |

Application : These complexes show catalytic activity in oxidation reactions .

Scientific Research Applications

Chemistry:

Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Biology:

Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes, making it a candidate for drug development.

Protein Modification: Used in studies involving the modification of proteins to understand their function and interactions.

Medicine:

Drug Development: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

Material Science: Utilized in the development of new materials with specific properties.

Chemical Manufacturing: Employed in the production of various chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)methanesulfonamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The compound’s structural analogs differ in substituents on the piperidine ring, sulfonamide group, or additional functional groups. These modifications influence molecular weight, solubility, and pharmacological activity. Below is a comparative analysis:

Notes:

Pharmacological Activity and Selectivity

- 5-HT6 Receptor Modulation: The target compound’s pyrrole-3-carboxamide derivatives (e.g., compound 13 in ) demonstrate high purity (UPLC/MS: 100%) and potency in neuropathic pain models, with IC₅₀ values in the nanomolar range .

- Selectivity : N-Methylated analogs (e.g., CAS: 934107-80-9) may reduce off-target effects due to steric hindrance, while trifluoroethyl variants (CAS: 1246820-85-8) could enhance CNS penetration .

Biological Activity

N-(Piperidin-4-yl)methanesulfonamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring attached to a methanesulfonamide moiety, which influences its reactivity and interactions with biological targets. Its molecular formula is C₇H₁₅ClN₂O₂S, with a molecular weight of approximately 210.73 g/mol.

This compound acts primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to altered biochemical pathways. For instance, it may inhibit GSK-3β, an enzyme involved in various cellular processes including metabolism and cell survival .

- Receptor Interaction : The compound interacts with neurotransmitter receptors, potentially modulating their activity. This interaction is crucial for its effects on the central nervous system, particularly in the context of neuropsychiatric disorders.

Biological Activities

Table 1: Summary of Biological Activities

Detailed Research Findings

- Neuroprotective Studies : A study evaluated the neuroprotective effects of piperidine derivatives in HT-22 and BV-2 cell lines. Results showed that certain compounds significantly reduced cell death at concentrations as low as 1 µM, indicating their potential utility in neurodegenerative diseases .

- Antipsychotic Trials : Clinical trials involving related compounds demonstrated varying degrees of efficacy compared to established antipsychotics like aripiprazole. While some showed promise in reducing symptoms, they also had higher rates of adverse effects, indicating a need for further optimization .

- Antimicrobial Efficacy : Compounds structurally related to this compound were tested against multidrug-resistant strains of bacteria. Results indicated significant bactericidal activity, highlighting their potential role in antibiotic development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(Piperidin-4-yl)methanesulfonamide hydrochloride, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where piperidin-4-amine reacts with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C . Purification typically involves recrystallization from ethanol/water or chromatography (e.g., reverse-phase HPLC) to achieve >95% purity. Key parameters include maintaining anhydrous conditions to avoid hydrolysis and monitoring pH to prevent side reactions .

Q. How should researchers characterize the compound’s structural identity and purity?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Confirm the piperidine ring (δ 3.0–3.5 ppm for axial protons) and sulfonamide group (δ 2.8–3.2 ppm for CH3SO2) .

- Mass Spectrometry (ESI-MS) : Verify the molecular ion peak at m/z ~208 (free base) + HCl adduct .

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% for pharmacological studies) .

Q. What are the critical stability considerations for this compound under experimental conditions?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis in basic media. Store at −20°C in airtight, light-resistant containers under nitrogen. In aqueous buffers (pH 7.4), stability decreases after 24 hours at 25°C; use freshly prepared solutions for bioassays . Avoid prolonged exposure to oxidizing agents (e.g., H2O2) to prevent sulfonamide degradation .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks. In case of skin contact, wash immediately with soap/water. For spills, neutralize with 5% acetic acid before disposal . Acute toxicity data (LD50 in rats: ~500 mg/kg) suggest moderate hazard; always consult institutional SDS guidelines .

Advanced Research Questions

Q. How can reaction yields be improved in the synthesis of N-(Piperidin-4-yl)methanesulfonamide derivatives?

- Methodological Answer : Optimize stoichiometry (1:1.2 molar ratio of piperidin-4-amine to methanesulfonyl chloride) and use slow reagent addition to reduce exothermic side reactions. Microwave-assisted synthesis (50°C, 30 min) increases yields to >85% compared to traditional reflux . Post-reaction, extract with ethyl acetate to remove unreacted sulfonyl chloride .

Q. What analytical techniques resolve contradictions in reported degradation pathways?

- Methodological Answer : Conflicting degradation data (e.g., base vs. acid sensitivity) can be addressed using:

- LC-MS/MS : Identify degradation products (e.g., piperidin-4-amine or methanesulfonic acid) under stress conditions (pH 1–13, 40–80°C) .

- X-ray crystallography : Compare crystal structures of degraded vs. intact compounds to confirm bond cleavage sites .

Q. How does the sulfonamide group influence the compound’s receptor-binding kinetics in biological studies?

- Methodological Answer : The sulfonamide moiety enhances hydrogen bonding with target proteins (e.g., carbonic anhydrase). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD). For example, replacing the sulfonamide with a carbamate reduces binding by ~10-fold in enzyme inhibition assays .

Q. What computational methods predict the compound’s reactivity in multi-step syntheses?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) model transition states during sulfonamide formation. Focus on nucleophilic attack energy barriers (<20 kcal/mol indicates feasible reactions). Pair with molecular docking (AutoDock Vina) to predict regioselectivity in subsequent functionalizations .

Q. How do structural analogs (e.g., N-(Piperidin-4-yl)ethanesulfonamide) compare in pharmacokinetic properties?

- Methodological Answer : Conduct comparative ADMET studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.